1-(2-Hydroxyethyl)cyclopentanol

Descripción general

Descripción

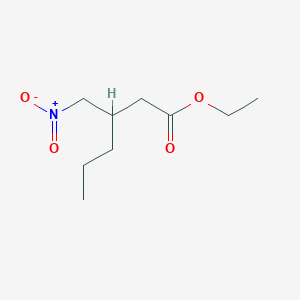

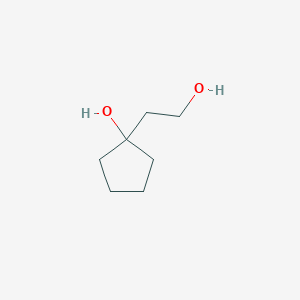

1-(2-Hydroxyethyl)cyclopentanol is a chemical compound with the molecular formula C7H14O2 . It is a derivative of cyclopentanol, which is an important chemical intermediate widely used in the chemical industry .

Synthesis Analysis

Cyclopentanol, a precursor to 1-(2-Hydroxyethyl)cyclopentanol, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)cyclopentanol consists of a cyclopentane ring with a hydroxyethyl group attached . The molecule contains a total of 23 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis

The synthesis of 1-(2-Hydroxyethyl)cyclopentanol involves an addition-esterification reaction followed by a transesterification reaction . Both reactions are exothermic, and the free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)cyclopentanol has a molecular weight of 130.185 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Biofuel Research

1-(2-Hydroxyethyl)cyclopentanol, a derivative of cyclopentanol, has been studied for its potential applications in biofuel research. Cyclopentanol shows promise as an additive to gasoline fuel due to its high resistance to auto-ignition. A study explored the reaction kinetics of cyclopentanol with hydroxyl radical over a wide temperature range, which is crucial for understanding its oxidation chemistry in combustion and atmospheric contexts (Duan et al., 2021). Another research focused on the combustion characteristics of cyclopentanol/diesel fuel blends in an optical engine, highlighting its potential as an alternative biofuel for automobiles (Chen et al., 2020).

Chemical Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of cyclopentanol derivatives. For example, research on the synthesis of (Z)-1-[2] -1-cyclopentanol and its arylhalostannyl derivatives explored their biological activity and solid-state structures (Dai et al., 1998). Another study focused on the synthesis of optically active trans‐2‐aminocyclopentanols as chiral ligands, demonstrating their utility in organic synthesis (González‐Sabín et al., 2006).

Environmental Applications

Cyclopentanol derivatives have been investigated for environmental applications, such as in the solubilization of polycyclic aromatic hydrocarbons by cyclodextrins. This research highlights the potential use of cyclopentanol in enhancing the solubility of environmentally significant compounds (Wang & Brusseau, 1995).

Biocatalysis and Enzymatic Studies

In the field of biocatalysis, cyclopentanol derivatives have been used as substrates. For instance, a study on the kinetic resolution of (1RS,2SR)-2-(hydroxymethyl)cyclopentanol by lipase-catalyzed transesterification revealed insights into enzymatic selectivity and efficiency (Weidner et al., 1994).

Exploration in Quantum Chemistry and Kinetics

Explorations in quantum chemistry and kinetic modeling have been conducted to understand the oxidation and combustion of cyclopentanol. These studies provide insights into the molecular behavior and reaction pathways of cyclopentanol derivatives, which are important for various applications including biofuels and chemical synthesis (Cai et al., 2019).

Safety and Hazards

1-(2-Hydroxyethyl)cyclopentanol is a flammable liquid and vapor. It is harmful if swallowed and fatal in contact with skin. It also causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. It should be kept away from heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-5-7(9)3-1-2-4-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMKCAZXZBYWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555923 | |

| Record name | 1-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)cyclopentanol | |

CAS RN |

73089-93-7 | |

| Record name | 1-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)